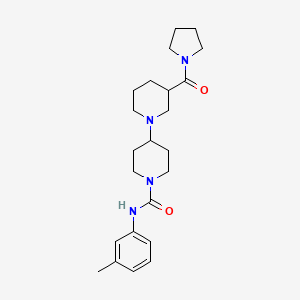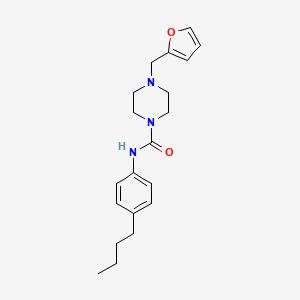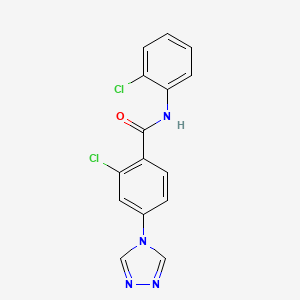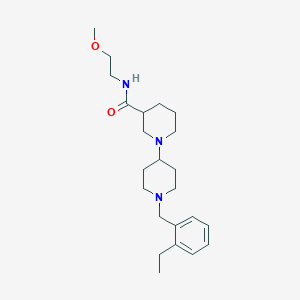![molecular formula C17H25NO2 B5324402 N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide, also known as SR9009, is a synthetic compound that has been developed for scientific research purposes. It is a selective agonist of the Rev-ErbAα protein, which plays a significant role in regulating the body's circadian rhythm and metabolism. SR9009 has been found to have potential applications in a variety of scientific fields, including pharmacology, physiology, and biochemistry.
Mécanisme D'action
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide works by binding to the Rev-ErbAα protein, which is a transcriptional repressor that regulates the expression of genes involved in metabolism and circadian rhythm. By activating this protein, this compound can increase the metabolic rate of the body and improve the body's ability to burn fat. Additionally, this compound can help regulate the body's circadian rhythm, which can have a significant impact on overall health and well-being.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in metabolism and energy production, which can lead to increased energy levels and improved physical performance. Additionally, this compound has been found to improve insulin sensitivity and glucose tolerance, making it a potential treatment for type 2 diabetes. It has also been shown to have a protective effect on the liver and brain, reducing the risk of neurodegenerative diseases and liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide in scientific research is its ability to selectively target the Rev-ErbAα protein, which can lead to more precise and accurate results. Additionally, this compound has been shown to have a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments. Additionally, the long-term effects of this compound on the body are not yet fully understood, which can make it difficult to assess its safety and efficacy in the long term.
Orientations Futures
There are many potential future directions for research involving N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide. One area of interest is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases, and further research in these areas could lead to the development of new therapies. Finally, there is also potential for the development of new drugs that target the Rev-ErbAα protein, which could have significant implications for the treatment of a variety of diseases.
Méthodes De Synthèse
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The starting material for the synthesis is 3,4-dimethylphenol, which is converted into the corresponding bromide derivative. This intermediate is then reacted with methylamine to generate the amine derivative, which is further reacted with cyclopentanecarboxylic acid to form the final product.
Applications De Recherche Scientifique
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide has been extensively studied in various scientific fields due to its potential therapeutic applications. It has been found to have a significant impact on the circadian rhythm and metabolism of the body, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenoxy)propan-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-8-9-16(10-13(12)2)20-11-14(3)18-17(19)15-6-4-5-7-15/h8-10,14-15H,4-7,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDVTXIRFNXOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)

![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)

![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)


![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)
